4-(Acetylamino)phenyl 5-chloro-2-methoxybenzenesulfonate
Description
Properties
IUPAC Name |
(4-acetamidophenyl) 5-chloro-2-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-10(18)17-12-4-6-13(7-5-12)22-23(19,20)15-9-11(16)3-8-14(15)21-2/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLVWFRJVIPGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)phenyl 5-chloro-2-methoxybenzenesulfonate typically involves the following steps:
These reactions are generally carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the aforementioned reactions are carried out sequentially. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)phenyl 5-chloro-2-methoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the acetyl group or the reduction of the nitro group if present.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
4-(Acetylamino)phenyl 5-chloro-2-methoxybenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Acetylamino)phenyl 5-chloro-2-methoxybenzenesulfonate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound acts as an inhibitor or activator of specific proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Sulfonate Esters vs. Sulfonamides
- 4-(Acetylamino)phenyl 5-chloro-2-methoxybenzenesulfonate (target): Contains a sulfonate ester group (–SO₃–O–), which is hydrolytically less stable than sulfonamides but more reactive in nucleophilic environments.
- 3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide (): A sulfonamide derivative with a bromo substituent and a hydrazide moiety. The sulfonamide group (–SO₂–NH–) enhances stability against hydrolysis compared to sulfonate esters, as seen in its crystallographic characterization .
- 4-[2-(5-Chloro-2-methoxybenzoylamino)ethyl]benzenesulfonamide (): Combines a sulfonamide group with a 5-chloro-2-methoxybenzoyl fragment. The amide linkage and ethyl spacer may improve metabolic stability compared to ester-based analogs .
Physicochemical Properties
- NMR Data: The carbonyl resonance of the acetylamino group in ’s compound appears at δ 169.54 ppm (13C-NMR, DMSO-d6), comparable to analogous acetylated sulfonamides . Methoxy groups in ortho positions (e.g., 2-methoxy in the target compound) typically show 13C-NMR signals near δ 55–60 ppm, as seen in and .
- Solubility: Sulfonate esters (target) are generally more lipophilic than sulfonamides () but less so than sulfonic acids. The 4-acetylamino group may enhance aqueous solubility via hydrogen bonding.
Biological Activity
4-(Acetylamino)phenyl 5-chloro-2-methoxybenzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The compound's chemical structure can be represented by the following formula:
- Molecular Formula : C14H14ClN1O4S
- Molecular Weight : 331.78 g/mol
The presence of the acetylamino group and the chloro substituent on the aromatic ring is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonate moiety enhances solubility and bioavailability, facilitating cellular uptake. The compound has been studied for its potential as an inhibitor of various enzymes involved in metabolic pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, chloroacetamides, which share structural similarities, have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) . The antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial cell membranes or inhibit cell wall synthesis.
Antitumor Activity
In vitro studies have suggested that derivatives of sulfonated compounds can exhibit antitumor properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators . The specific activity of this compound in this context remains to be fully elucidated but suggests potential for further investigation in oncology.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on a series of chloroacetamides demonstrated that substituents on the phenyl ring significantly influenced antimicrobial efficacy. Compounds with halogen substitutions showed enhanced lipophilicity, improving their ability to penetrate bacterial membranes .
- Structure-Activity Relationship (SAR) : An analysis of various derivatives indicated that the positioning of functional groups directly correlates with biological activity. For example, compounds with para-substituted phenyl rings exhibited superior antimicrobial properties compared to their ortho or meta counterparts .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been employed to predict the biological activity of related compounds based on their chemical structure. These models suggest that modifications to the sulfonate group could enhance activity against specific microbial strains .
Data Table: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Antitumor Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Potential | Enzyme inhibition, membrane disruption |
| N-(4-Chlorophenyl)-2-chloroacetamide | High | Low | Cell wall synthesis inhibition |
| N-(3-Bromophenyl)-2-chloroacetamide | Moderate | Moderate | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Acetylamino)phenyl 5-chloro-2-methoxybenzenesulfonate, and what critical reaction parameters must be controlled?
- Methodology :
- Step 1 : Start with 5-chloro-2-methoxybenzenesulfonyl chloride as the sulfonating agent. React it with 4-(acetylamino)phenol under anhydrous conditions in the presence of a base (e.g., pyridine) to facilitate nucleophilic substitution .
- Step 2 : Optimize temperature (40–60°C) and reaction time (6–12 hours) to maximize yield. Monitor reaction progress via TLC or HPLC.
- Critical Parameters : Moisture control (to prevent hydrolysis of sulfonyl chloride), stoichiometric ratios (1:1.2 molar ratio of phenol to sulfonyl chloride), and inert atmosphere (N₂/Ar) to avoid oxidation .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- X-ray Crystallography : Resolve crystal structure to confirm substituent positions and intermolecular interactions (e.g., hydrogen bonding involving sulfonate and acetylamino groups) .
- NMR Spectroscopy : Use - and -NMR to verify substitution patterns (e.g., methoxy at C2, chloro at C5) and assess purity .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] ion detection) and detect impurities .
Q. How does the sulfonate group influence the compound’s stability under various pH conditions?
- Methodology :
- Conduct stability studies in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC.
- Key Insight : Sulfonate groups enhance solubility in aqueous media but may hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming benzenesulfonic acid derivatives .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of intermediates for this compound?
- Methodology :
- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. For example, calculate activation energies for sulfonation steps to optimize reaction conditions .
- Apply machine learning to predict optimal solvent systems (e.g., DCM vs. THF) based on polarity and dielectric constants .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic Analysis : Assess bioavailability differences caused by sulfonate’s hydrophilicity. Use LC-MS/MS to measure plasma/tissue concentrations .
- Metabolite Identification : Identify phase I/II metabolites (e.g., glucuronidation of the acetylamino group) that may reduce activity in vivo .
Q. How to design experiments to investigate the compound’s enzyme inhibition mechanisms?
- Methodology :
- Enzyme Kinetics : Use Michaelis-Menten assays with varying substrate/inhibitor concentrations to determine values. For example, test inhibition of tyrosine kinases due to sulfonate’s structural mimicry of phosphate groups .
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., VEGFR2) using AutoDock Vina. Validate predictions with site-directed mutagenesis .
Q. How do substituent modifications (e.g., chloro vs. fluoro at C5) alter the compound’s reactivity and bioactivity?
- Methodology :
- Comparative Synthesis : Synthesize analogs with halogens (Cl, F, Br) at C5. Compare reaction yields and purification challenges.
- SAR Analysis : Test analogs in bioassays (e.g., antiproliferative activity in cancer cell lines) to correlate electronic effects (σ values) with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
